molecular formula C7H6F3N5S B2785992 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946818-38-7

5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2785992
CAS No.: 1946818-38-7
M. Wt: 249.22
InChI Key: LCNBYFFUKJNCRW-UHFFFAOYSA-N
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Description

5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a pyrazole ring substituted with a trifluoromethyl group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-5-(trifluoromethyl)pyrazole with thiosemicarbazide under acidic conditions to form the thiadiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazoles or thiadiazoles.

Mechanism of Action

The mechanism of action of 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains . The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)pyrazole derivatives: These compounds share the pyrazole ring with a trifluoromethyl group but differ in other substituents.

    1,3,4-Thiadiazole derivatives: These compounds have the thiadiazole ring but may lack the pyrazole moiety.

Uniqueness

5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is unique due to the combination of the pyrazole and thiadiazole rings, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N5S/c1-15-3(5-12-13-6(11)16-5)2-4(14-15)7(8,9)10/h2H,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNBYFFUKJNCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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